An In-depth Technical Guide to the Core Chemical Properties of 2-Amino-6-chloro-4-nitrophenol
An In-depth Technical Guide to the Core Chemical Properties of 2-Amino-6-chloro-4-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-chloro-4-nitrophenol is a substituted aromatic compound with the chemical formula C₆H₅ClN₂O₃. It is characterized by the presence of an amino group, a chloro group, and a nitro group attached to a phenol (B47542) backbone. This unique combination of functional groups imparts specific chemical reactivity and properties to the molecule, making it a subject of interest in various chemical and toxicological studies. Primarily, it is known for its application as a direct dye in semi-permanent and permanent hair coloring formulations.[1][2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safety profile, tailored for a scientific audience.
Chemical and Physical Properties
2-Amino-6-chloro-4-nitrophenol is a dull yellow to brown powder or appears as yellow crystals.[1][3] Its fundamental physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₅ClN₂O₃ | [4] |
| Molecular Weight | 188.57 g/mol | [5] |
| CAS Number | 6358-09-4 | [6] |
| Appearance | Dull yellow to brown powder/yellow crystals | [1][3] |
| Melting Point | 158-162.5 °C | [3] |
| Boiling Point | 358.7 ± 42.0 °C (Predicted) | [3] |
| Density | 1.655 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 5.20 ± 0.44 (Predicted) | [3] |
| LogP | 1.80 | [7] |
| Water Solubility | 450 mg/L at 25 °C | [7] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and characterization of 2-Amino-6-chloro-4-nitrophenol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 6.0 - 8.0 | d, s |
| -NH₂ | Variable | br s |
| -OH | Variable | br s |
Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| C-OH | 145 - 160 |
| C-NH₂ | 130 - 145 |
| C-Cl | 110 - 130 |
| C-NO₂ | 140 - 155 |
| Aromatic C-H | 110 - 130 |
Mass Spectrometry (MS)
The mass spectrum of 2-Amino-6-chloro-4-nitrophenol would show a molecular ion peak corresponding to its molecular weight (188.57 g/mol ). Due to the presence of chlorine, a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak is expected. Fragmentation would likely involve the loss of the nitro group (-NO₂, 46 Da), the amino group (-NH₂, 16 Da), and potentially the chloro group (-Cl, 35/37 Da).
Predicted Mass Spectrometry Fragmentation
| m/z | Fragment |
| 188/190 | [M]⁺ |
| 142/144 | [M - NO₂]⁺ |
| 172/174 | [M - NH₂]⁺ |
| 153 | [M - Cl]⁺ |
Infrared (IR) Spectroscopy
The IR spectrum of 2-Amino-6-chloro-4-nitrophenol would display characteristic absorption bands for its functional groups.
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch (phenol) | 3200-3600 (broad) |
| N-H stretch (amine) | 3300-3500 |
| C=C stretch (aromatic) | 1450-1600 |
| N-O stretch (nitro) | 1500-1550 (asymmetric), 1300-1370 (symmetric) |
| C-Cl stretch | 600-800 |
Synthesis and Reactivity
Synthesis
A primary method for the synthesis of 2-Amino-6-chloro-4-nitrophenol is through the electrophilic nitration of 2-amino-6-chlorophenol (B183061).[6] The hydroxyl and amino groups are strongly activating and ortho-, para-directing, while the chlorine atom is a deactivating ortho-, para-director. The combined effect of these substituents directs the incoming nitro group to the position para to the hydroxyl group.[6]
Another synthetic route involves the nucleophilic aromatic substitution of a suitable dichloronitrophenol derivative with ammonia.[6]
Caption: A generalized workflow for the synthesis and purification of 2-Amino-6-chloro-4-nitrophenol.
Reactivity
The reactivity of 2-Amino-6-chloro-4-nitrophenol is governed by its functional groups:
-
Amino Group (-NH₂): The amino group can undergo typical reactions of aromatic amines, such as acylation. For example, it reacts with acetic anhydride (B1165640) in acetic acid to form the corresponding acetamide.[1]
-
Nitro Group (-NO₂): The nitro group is susceptible to reduction. Catalytic hydrogenation using a palladium-on-carbon catalyst can selectively reduce the nitro group to an amino group, yielding 2,4-diamino-6-chlorophenol.[6] Other reducing agents like tin(II) chloride or iron in an acidic medium are also effective.[6]
-
Aromatic Ring: The electron-withdrawing nitro group and the chloro atom, along with the electron-donating amino and hydroxyl groups, influence the reactivity of the aromatic ring towards further electrophilic or nucleophilic substitution. The chlorine atom can be displaced by a strong nucleophile under forcing conditions. For instance, reaction with a 10% aqueous sodium hydroxide (B78521) solution at 80°C for two hours results in the formation of 2-Amino-4-nitrophenol-6-ol with a 72% yield.[6]
Experimental Protocols
Synthesis of 2-Amino-6-chloro-4-nitrophenol via Nitration of 2-Amino-6-chlorophenol
Materials:
-
2-Amino-6-chlorophenol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Ethanol
-
Water
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, dissolve 2-amino-6-chlorophenol in concentrated sulfuric acid at a low temperature (0-5 °C) using an ice bath.
-
Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution while maintaining the low temperature and stirring vigorously.
-
After the addition is complete, continue stirring at the same temperature for a specified period to ensure the reaction goes to completion.
-
Pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Filter the crude product, wash it with cold water until the washings are neutral, and then dry it.
-
Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Collect the purified crystals by filtration and dry them under vacuum.
Reduction of the Nitro Group of 2-Amino-6-chloro-4-nitrophenol
Materials:
-
2-Amino-6-chloro-4-nitrophenol
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
Procedure:
-
Dissolve 2-Amino-6-chloro-4-nitrophenol in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.
-
Reflux the reaction mixture with stirring for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and neutralize it with a sodium hydroxide solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude 2,4-diamino-6-chlorophenol.
-
Purify the product by column chromatography or recrystallization if necessary.
Caption: A generalized experimental workflow for a chemical reaction and subsequent purification.
Biological Activity and Toxicology
Extensive searches for the involvement of 2-Amino-6-chloro-4-nitrophenol in specific cellular signaling pathways did not yield any results. Its biological effects are primarily studied in the context of toxicology.
-
Acute Toxicity: The oral LD50 in rats is reported to be greater than 2000 mg/kg body weight, indicating low acute oral toxicity.[10]
-
Skin Sensitization: 2-Amino-6-chloro-4-nitrophenol is a known skin sensitizer.[7]
-
Genotoxicity: In vitro studies have shown some positive results for mutagenicity in certain bacterial strains (Ames test).[10]
-
Carcinogenicity: There is no conclusive evidence to classify 2-Amino-6-chloro-4-nitrophenol as a carcinogen.[10]
Due to its use in hair dyes, the safety of 2-Amino-6-chloro-4-nitrophenol has been reviewed by regulatory bodies. The Cosmetic Ingredient Review (CIR) Expert Panel concluded that it is safe for use in hair dye formulations at concentrations up to 2.0%.[2]
Applications
The primary application of 2-Amino-6-chloro-4-nitrophenol is as a direct dye in semi-permanent and permanent hair coloring products.[1][2] It imparts color to the hair without the need for an oxidative process, although it can also be used in oxidative hair dye formulations.[2] In pharmaceutical research, it may be used as a building block for the synthesis of more complex molecules.[]
Conclusion
2-Amino-6-chloro-4-nitrophenol is a well-characterized substituted phenol with established synthetic routes and a understood reactivity profile. Its properties are largely dictated by the interplay of its amino, chloro, nitro, and hydroxyl functional groups. While its primary commercial application is in the cosmetics industry as a hair dye, its chemical structure makes it a potentially useful intermediate in organic synthesis. The available toxicological data indicate a need for careful handling due to its skin sensitization properties. Further research could explore its potential as a scaffold for the development of novel compounds with biological activity, although currently, there is no evidence of its direct involvement in specific signaling pathways.
References
- 1. EP0376047A1 - 2-Amino-6-chloro-4-nitrophenol derivatives, process for their preparation and hair dyeing agent containing the same - Google Patents [patents.google.com]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. benchchem.com [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. 2-Amino-6-Chloro-4-Nitrophenol | C6H5ClN2O3 | CID 4679699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Amino-6-chloro-4-nitrophenol | 6358-09-4 | Benchchem [benchchem.com]
- 7. ec.europa.eu [ec.europa.eu]
- 8. web.pdx.edu [web.pdx.edu]
- 9. bhu.ac.in [bhu.ac.in]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
